3-(Furan-2-yl)pyrazine-2-carboxylic acid
CAS No.: 1822827-80-4
Cat. No.: VC2952210
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822827-80-4 |
|---|---|
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 3-(furan-2-yl)pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) |
| Standard InChI Key | XUJJTKKQJVSHTQ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=CN=C2C(=O)O |
| Canonical SMILES | C1=COC(=C1)C2=NC=CN=C2C(=O)O |
Introduction
Chemical Structure and Identification
3-(Furan-2-yl)pyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group at position 2 and a furan ring attached at position 3. This structural arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility. The compound is identified by the CAS number 1822827-80-4 and has a molecular weight of 190.16 g/mol .
Structural Features
The compound features two heterocyclic aromatic rings:
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A pyrazine ring (six-membered heterocycle with two nitrogen atoms)
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A furan ring (five-membered heterocycle with one oxygen atom)
The connection between these rings creates a molecular system with extended conjugation, which influences its chemical and physical properties. The carboxylic acid group at position 2 of the pyrazine ring provides additional functionality for chemical reactions and potential biological interactions.
Physical Properties
Table 1: Physical Properties of 3-(Furan-2-yl)pyrazine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 1822827-80-4 |
| Physical State | Solid (at standard conditions) |
Chemical Reactivity
The reactivity of 3-(Furan-2-yl)pyrazine-2-carboxylic acid stems from its structural features, particularly the carboxylic acid group and the aromatic heterocyclic rings.
Carboxylic Acid Reactions
As a carboxylic acid, this compound can participate in various reactions typical of this functional group:
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Esterification - Formation of esters through reaction with alcohols
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Amidation - Formation of amides through reaction with amines
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Reduction - Conversion to alcohols or aldehydes using appropriate reducing agents
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Decarboxylation - Loss of CO2 under certain conditions
Heterocyclic Ring Reactions
The furan and pyrazine rings present in the molecule can undergo various transformations:
Table 2: Potential Reactions of the Heterocyclic Rings
| Ring System | Potential Reactions |
|---|---|
| Furan Ring | Diels-Alder reactions, Electrophilic substitution, Ring opening under acidic conditions |
| Pyrazine Ring | Nucleophilic aromatic substitution, Coordination with metals, Hydrogenation |
Biological Properties and Applications
Research Applications
3-(Furan-2-yl)pyrazine-2-carboxylic acid has potential applications in various research fields:
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Medicinal Chemistry - As a building block for drug development
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Material Science - In the development of functional materials
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Coordination Chemistry - As a ligand for metal complexes
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Organic Synthesis - As an intermediate in the synthesis of more complex molecules
Table 3: Potential Research Applications
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Building block for drug candidates targeting microbial infections or enzymatic processes |
| Organic Synthesis | Precursor for more complex heterocyclic systems |
| Coordination Chemistry | Ligand for metal complexes with potential catalytic or biological activities |
| Material Science | Component in functional materials with specific electronic or optical properties |
Structure-Activity Relationships
Understanding the relationship between the structure of 3-(Furan-2-yl)pyrazine-2-carboxylic acid and its properties can provide insights into its potential applications and further modifications.
Key Structural Elements
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The furan ring - Contributes to the compound's aromaticity and potential for electrophilic substitution reactions
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The pyrazine ring - Provides nitrogen atoms that can participate in hydrogen bonding and coordination with metals
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The carboxylic acid group - Offers a site for further functionalization and potential biological interactions
Comparative Analysis with Related Compounds
Related heterocyclic compounds provide insights into potential properties and applications of 3-(Furan-2-yl)pyrazine-2-carboxylic acid:
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3-(Trifluoromethyl)pyrazine-2-carboxamides - These compounds, like pyraziflumid, have shown excellent fungicidal activities against a broad range of plant diseases .
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6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - This related compound (CID 2998778) shares structural similarities with our target compound, featuring both furan and pyridine rings .
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Furan-containing heterocyclic compounds - These have demonstrated various biological activities, including antimicrobial, anticancer, antitumor, and anti-inflammatory properties, as described in research on 1,3,4-thiadiazoles incorporating furan ring systems .
Current Research and Future Perspectives
Research on heterocyclic compounds containing furan and pyrazine moieties continues to expand, with potential implications for 3-(Furan-2-yl)pyrazine-2-carboxylic acid.
Emerging Applications
Recent research suggests several emerging applications for compounds with structural similarities to 3-(Furan-2-yl)pyrazine-2-carboxylic acid:
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Development of novel fungicides with improved efficacy and safety profiles
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Creation of new antiviral and antimicrobial agents
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Design of enzyme inhibitors for various therapeutic applications
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Synthesis of advanced materials with specific electronic or optical properties
Future Research Directions
Future research on 3-(Furan-2-yl)pyrazine-2-carboxylic acid might focus on:
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Detailed structure-activity relationship studies to understand the impact of structural modifications
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Exploration of its potential as a building block in combinatorial chemistry
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Investigation of its coordination properties with various metals
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Development of more efficient synthetic routes for its preparation
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Screening for specific biological activities against various targets
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